6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of a chlorine atom at the 6th position and a methyl group at the 8th position enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic strategies. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with chloroacetyl chloride followed by cyclization.
Multicomponent Reactions: These reactions involve the simultaneous reaction of multiple reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine derivatives with appropriate reagents under oxidative conditions.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow systems and microreactor technology to enhance reaction efficiency and yield . These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with different substitution patterns.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness
6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQPRRLICQNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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